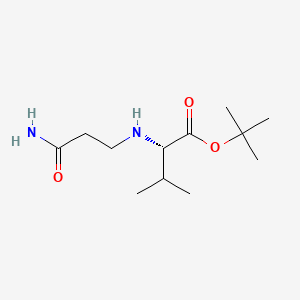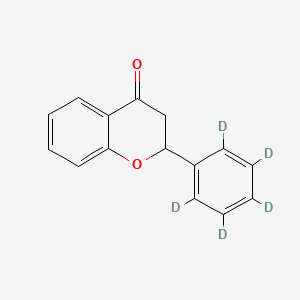
(S)-6-Hydroxywarfarin
描述
(S)-6-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of a hydroxyl group at the sixth position of the warfarin structure, which significantly influences its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Hydroxywarfarin typically involves the hydroxylation of warfarin. This can be achieved through various methods, including enzymatic hydroxylation using cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their high selectivity and efficiency. These processes are optimized to maximize yield and purity while minimizing the formation of by-products. The use of bioreactors and continuous flow systems can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(S)-6-Hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent warfarin structure.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of warfarin, each with distinct chemical and biological properties. For example, oxidation can yield 6-oxo-warfarin, while substitution reactions can produce halogenated or alkylated derivatives.
科学研究应用
(S)-6-Hydroxywarfarin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the chemical properties of warfarin.
Biology: Investigated for its interactions with enzymes and proteins, particularly those involved in the metabolism of warfarin.
Medicine: Explored for its potential as a therapeutic agent with modified anticoagulant properties.
Industry: Utilized in the development of new anticoagulant drugs and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (S)-6-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, this compound disrupts the recycling of vitamin K, leading to a decrease in the production of active clotting factors and thus exerting its anticoagulant effect. The hydroxyl group at the sixth position may enhance or modify this interaction, potentially altering the compound’s potency and selectivity.
相似化合物的比较
Similar Compounds
Warfarin: The parent compound, widely used as an anticoagulant.
7-Hydroxywarfarin: Another hydroxylated derivative with different pharmacological properties.
4’-Hydroxywarfarin: A hydroxylated metabolite of warfarin with distinct biological activity.
Uniqueness
(S)-6-Hydroxywarfarin is unique due to the specific position of the hydroxyl group, which can significantly influence its chemical reactivity and biological interactions. This positional specificity can result in different pharmacokinetics and pharmacodynamics compared to other hydroxylated derivatives, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716368 | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-80-7 | |
| Record name | 6-Hydroxywarfarin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYWARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4H75SHN38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of (S)-6-Hydroxywarfarin in warfarin therapy?
A: this compound is one of the metabolites generated from the metabolism of (S)-warfarin, the more potent enantiomer of the anticoagulant drug, warfarin [, ]. While not pharmacologically active as an anticoagulant, its formation provides valuable insights into the metabolic pathways of warfarin and the potential for drug-drug interactions.
Q2: How does fluconazole, an antifungal agent, affect the formation of this compound?
A: Research indicates that fluconazole acts as a potent inhibitor of cytochrome P450 (P450) enzymes, particularly P450 2C9 []. This enzyme plays a crucial role in the metabolic clearance of (S)-warfarin, primarily by converting it to (S)-7-Hydroxywarfarin and this compound []. Therefore, the presence of fluconazole could potentially inhibit the formation of this compound by suppressing the activity of P450 2C9. This inhibition could lead to increased levels of (S)-warfarin in the body, potentially increasing the risk of bleeding complications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



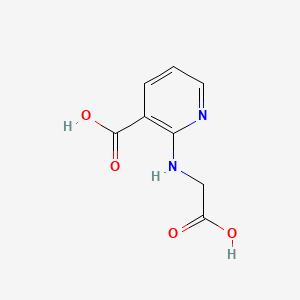
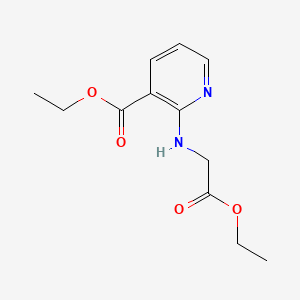
![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)

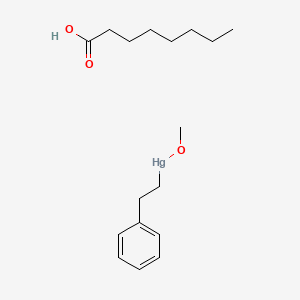
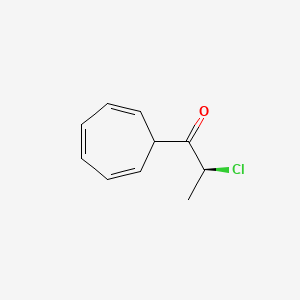
![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)
